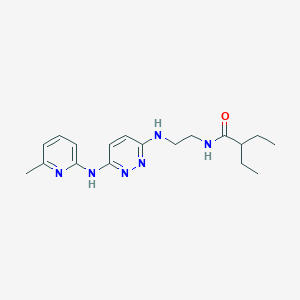

2-ethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of pyridin-2-yl benzamides . Pyridin-2-yl benzamides are organic compounds containing a carboxamido substituent attached to a benzene ring . They have been used in the design of various pharmaceuticals due to their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized for their anti-tubercular activity . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, single crystals were developed for some substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The structure was solved and refined using software .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported. For example, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the molecular weight of ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate is 263.335 .Applications De Recherche Scientifique

Antitumor Agents

Chiral Isomers of Ethyl Carbamates

Studies have demonstrated that the S- and R-isomers of certain ethyl carbamates exhibit activity in biological systems, with the S-isomer showing greater potency. This differentiation in activity highlights the significance of chiral isomers in medicinal chemistry and their potential application in developing antimitotic agents (C. Temple & G. Rener, 1992).

Synthetic Applications in Medicinal Chemistry

The synthesis of new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives have been explored through reactions involving 3-aminopyridine and N-(pyridin-3-yl)-3-(pyridin-3-ylimino)butanamide. These compounds have been confirmed through various analytical methods, suggesting their potential utility in developing novel therapeutic agents (I. S. A. Hafiz et al., 2011).

Annulation Reactions for Tetrahydropyridines

The use of ethyl 2-methyl-2,3-butadienoate in annulation reactions with N-tosylimines, catalyzed by organic phosphine, results in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process, yielding compounds with complete regioselectivity and excellent yields, underlines the synthetic versatility of these compounds for medicinal chemistry applications (Xue-Feng Zhu et al., 2003).

Pyridine Derivatives as Antimitotic Agents

Research into pyridine derivatives, such as ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl] carbamate and its oxime, shows antitumor activity in mice. These compounds serve as precursors to active ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, potent antimitotic agents, indicating their potential in cancer therapy (C. Temple et al., 1992).

Synthesis of Heterocyclic Compounds

Activated Anilide in Heterocyclic Synthesis

The synthesis of dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives through reactions involving activated anilides showcases the role of these compounds in creating new heterocyclic molecules with potential applications in drug development (I. S. A. Hafiz et al., 2011).

Phosphine-Catalyzed Annulation

The synthesis approach involving phosphine-catalyzed [4 + 2] annulation to produce highly functionalized tetrahydropyridines further illustrates the utility of these chemical reactions in medicinal chemistry, offering a pathway to a variety of functionalized compounds (Xue-Feng Zhu et al., 2003).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-ethyl-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O/c1-4-14(5-2)18(25)20-12-11-19-15-9-10-17(24-23-15)22-16-8-6-7-13(3)21-16/h6-10,14H,4-5,11-12H2,1-3H3,(H,19,23)(H,20,25)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUWHICASSDUFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCCNC1=NN=C(C=C1)NC2=CC=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylbicyclo[1.1.1]pentan-1-ol](/img/structure/B2708674.png)

![N-[4-[3-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2708676.png)

![1-[(3-chloro-2-fluorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B2708677.png)

![N'-[(Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2708680.png)

![4-[1-[(3-Cyclopropyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2708685.png)

![2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2708686.png)

![N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2708694.png)

![1-(4-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2708695.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2708697.png)